2-[(2-fluorophenyl)methyl]-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1lambda6,2,5-thiadiazolidine-1,1-dione
Description
This compound features a 1λ⁶,2,5-thiadiazolidine-1,1-dione core, a five-membered heterocyclic ring containing sulfur (S), nitrogen (N), and two sulfonyl oxygen atoms. Key structural elements include:
- 2-[(2-Fluorophenyl)methyl]: A fluorinated benzyl group at position 2, likely influencing lipophilicity and metabolic stability.
- 5-[2-(6-Methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]: A substituted benzoxazine moiety at position 5, contributing to electronic and steric interactions.
Synthesis likely involves multi-step reactions, such as condensation of semicarbazide derivatives with carbonyl-containing intermediates (e.g., benzaldehyde analogs) , followed by functionalization with fluorophenyl and benzoxazine groups.
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-15-6-7-19-18(12-15)24(10-11-28-19)20(25)14-23-9-8-22(29(23,26)27)13-16-4-2-3-5-17(16)21/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIPZAFXZBEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3CCN(S3(=O)=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methyl]-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1lambda6,2,5-thiadiazolidine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazin intermediate, followed by the introduction of the fluorophenyl group and the thiadiazolidine ring. Common reagents used in these reactions include fluorobenzene, methylamine, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)methyl]-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1lambda6,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
2-[(2-fluorophenyl)methyl]-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1lambda6,2,5-thiadiazolidine-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methyl]-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1lambda6,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole and Oxadiazole Derivatives
Evidence highlights several heterocyclic compounds with structural or functional similarities:
- Electronic and Steric Effects : The fluorophenyl group in the target compound enhances electron-withdrawing properties compared to methoxy or chloro substituents in analogs like 5-[2-(4-methoxyphenyl)-1-phenylethyl]-1,3,4-oxadiazol-2-amine . This may improve metabolic stability but reduce solubility.
- Benzoxazine Moiety: The 6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl group shares similarities with benzoxazine acetates in , which are noted for their role in modulating biological activity through hydrogen bonding or π-π stacking .
Biological Activity
The compound 2-[(2-fluorophenyl)methyl]-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1lambda6,2,5-thiadiazolidine-1,1-dione is a member of the thiadiazolidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.42 g/mol. Its structure consists of a thiadiazolidine core substituted with a fluorophenyl group and a benzoxazine moiety, which are known to influence its biological properties.
Antidiabetic Potential
Recent studies have indicated that derivatives related to benzoxazine structures exhibit significant antidiabetic activity. For instance, compounds synthesized from benzoxazine frameworks have shown promising results in inhibiting pancreatic α-amylase and intestinal α-glucosidase activities. In silico docking studies demonstrated that specific derivatives achieved binding energies indicative of strong interactions with these enzymes, suggesting potential as antihyperglycemic agents .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic properties against various cancer cell lines. Preliminary studies have shown that related benzoxazine derivatives demonstrate cytotoxicity against MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cells. These studies employed standard cytotoxicity assays to evaluate the efficacy of the compounds .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in glucose metabolism.
- Cellular Signaling Modulation : It could influence signaling pathways associated with cell proliferation and apoptosis in cancer cells.
Research Findings
Case Studies
- Antidiabetic Study : A recent study synthesized several derivatives based on the benzoxazine framework and tested their inhibitory effects on pancreatic α-amylase. The most effective compounds showed binding energies significantly lower than traditional inhibitors, indicating a stronger interaction with the enzyme's active site .
- Cytotoxicity Evaluation : In vitro tests on MCF-7 and HCT-116 cell lines revealed that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents. The presence of specific functional groups was correlated with enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
